Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate
Overview
Description
Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is an organic compound with the molecular formula C7H6Br2O3. It is a derivative of furan, a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom. This compound is characterized by the presence of two bromine atoms, one attached to the furan ring and the other to a methyl group, as well as a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate typically involves the bromination of methyl furan-2-carboxylate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride, under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as methyl 5-amino-3-(bromomethyl)furan-2-carboxylate or methyl 5-bromo-3-(methylthio)methylfuran-2-carboxylate.
Oxidation Products: Furan-2,5-dicarboxylate derivatives.
Reduction Products: Methyl 5-bromo-3-(bromomethyl)furan-2-methanol.
Scientific Research Applications
Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate depends on its chemical reactivity and the nature of its interactions with biological targets. The bromine atoms and the ester group play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromofuran-2-carboxylate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Methyl 2-(bromomethyl)furan-3-carboxylate: Has a different substitution pattern on the furan ring, leading to distinct chemical properties.
Ethyl 5-bromofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is unique due to the presence of both bromine atoms and the ester group, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic chemistry.
Properties
IUPAC Name |
methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKERSYGGHVWAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(O1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232685 | |
Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-21-5 | |
Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23268-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.